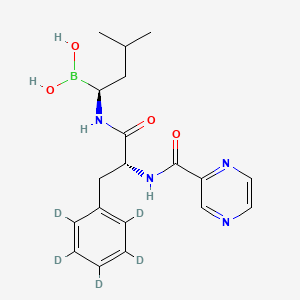

(1S,2R)-Bortezomib-d5

Description

Theoretical Foundations of Stable Isotope Labeling

The application of stable isotope labeling is grounded in the principle that the isotopic substitution, while minimally affecting the chemical nature of a molecule, imparts a detectable mass difference. diagnosticsworldnews.com This mass variance is the cornerstone of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled forms of a compound. wikipedia.org This ability to distinguish between isotopologues allows researchers to follow the metabolic fate of a drug, elucidate reaction mechanisms, and quantify the abundance of specific molecules in complex mixtures with high precision. symeres.comsilantes.com

Principles of Deuterium (B1214612) Isotope Effects in Chemical Reactions and Biochemical Transformations

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed at a slower rate when hydrogen is replaced by deuterium. researchgate.net The magnitude of the KIE, often expressed as the ratio of the rate constants (kH/kD), can provide valuable information about the transition state of a reaction. libretexts.orgwikipedia.org

In biochemical transformations, the deuterium isotope effect is a powerful tool for studying enzyme mechanisms. doi.org By selectively deuterating a substrate, researchers can determine whether a specific C-H bond is broken during the enzymatic reaction. researchgate.net A significant KIE suggests that this bond cleavage is at least partially rate-limiting. researchgate.netresearchgate.net This information is crucial for understanding how enzymes function and for designing inhibitors that target specific enzymatic steps. unl.edu Furthermore, deuteration can influence the metabolic stability of a drug by slowing down its enzymatic degradation, a strategy sometimes employed in drug design. nih.govresearchgate.net

Role of Stable Isotopes in Quantitative Analysis and Mechanistic Elucidation in Contemporary Science

Stable isotope labeling is a cornerstone of modern quantitative analysis, particularly in the fields of proteomics, metabolomics, and environmental science. symeres.comsilantes.com In quantitative proteomics, for instance, proteins or peptides can be labeled with stable isotopes, allowing for the precise measurement of changes in protein abundance between different biological samples. silantes.com Similarly, in metabolomics, stable isotope tracers are used to map out metabolic pathways and quantify the flux of metabolites through these pathways. silantes.com

The use of stable isotopes is also fundamental to elucidating reaction mechanisms. ias.ac.in By tracking the position of an isotopic label from reactant to product, chemists can deduce the intricate steps involved in a chemical transformation. wikipedia.orgbeilstein-journals.org This approach has been instrumental in understanding a wide array of reactions, from simple organic transformations to complex biosynthetic pathways. ias.ac.inbeilstein-journals.org The kinetic isotope effect, as discussed earlier, provides an additional layer of mechanistic insight by probing the nature of bond-breaking and bond-forming steps. beilstein-journals.org

Strategic Utility of Deuterated Analogs in Advanced Research Methodologies

Deuterated analogs of compounds, such as (1S,2R)-Bortezomib-d5, serve as invaluable tools in a variety of advanced research methodologies. smolecule.com The replacement of hydrogen with deuterium provides a subtle yet powerful modification that enhances analytical techniques and provides deeper insights into biological processes. clearsynth.com

Advantages of Deuterium Labeling in Mass Spectrometry-Based Quantification

In mass spectrometry (MS), deuterated compounds are widely used as internal standards for quantitative analysis. researchgate.netscispace.com An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a distinct mass-to-charge ratio (m/z). researchgate.net Deuterated analogs perfectly fit this description. nih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise quantification. lcms.cz

The use of deuterated internal standards is particularly advantageous in complex biological matrices where matrix effects can significantly impact the ionization of the analyte. lcms.cz Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, ensuring reliable quantification even in challenging samples. researchgate.net

| Property | Value |

| Molecular Formula | C₁₉H₂₀D₅BN₄O₄ pharmaffiliates.com |

| Molecular Weight | 389.27 g/mol sapphirebioscience.com |

| Appearance | Not Available pharmaffiliates.com |

| Stereochemistry | (1S,2R) smolecule.com |

| Isotopic Label | Deuterium (d5) pharmaffiliates.com |

Table 1: Chemical Properties of (1S,2R)-Bortezomib-d5

Applications in Elucidating Complex Biochemical Pathways and Compound Fate

Deuterium-labeled compounds are instrumental in tracing the metabolic fate of drugs and other xenobiotics within a biological system. symeres.comclearsynth.com By administering a deuterated version of a compound, researchers can use techniques like mass spectrometry to identify and quantify its metabolites. simsonpharma.com This information is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), which are key factors in determining its efficacy and potential for toxicity. clearsynth.com

Furthermore, deuterium labeling can be used to investigate the mechanisms of metabolic enzymes. researchgate.net By observing the retention or loss of deuterium at specific positions in a molecule, researchers can infer the enzymatic reactions that have taken place. researchgate.net This approach, combined with kinetic isotope effect studies, provides a detailed picture of the biochemical transformations a compound undergoes in the body. researchgate.net For example, the deuterated analog (1S,2R)-Bortezomib-d5 is used in research to study the pharmacokinetics and dynamics of its non-deuterated counterpart, bortezomib (B1684674). smolecule.com

| Research Area | Application of (1S,2R)-Bortezomib-d5 |

| Metabolic Studies | Tracking drug metabolism and distribution in vivo. smolecule.com |

| Mechanistic Studies | Investigating the mechanisms of proteasome inhibition. smolecule.com |

| Drug Development | Serving as a reference compound for developing new proteasome inhibitors. smolecule.com |

Table 2: Research Applications of (1S,2R)-Bortezomib-d5

Properties

Molecular Formula |

C19H25BN4O4 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D |

InChI Key |

GXJABQQUPOEUTA-KLIAGJJWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |

Origin of Product |

United States |

1s,2r Bortezomib D5: Design and Research Context

Structural Framework of Bortezomib (B1684674) and the Rationale for Deuterium (B1214612) Incorporation

Bortezomib is a dipeptidyl boronic acid with the chemical name [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid. researchgate.netresearchgate.netnih.gov Its structure includes a pyrazinoic acid, phenylalanine, and a leucine (B10760876) with a boronic acid replacing the typical carboxylic acid. wikipedia.org The boron atom within Bortezomib is key to its mechanism of action, as it binds to the catalytic site of the 26S proteasome with high affinity and specificity. wikipedia.org

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Bortezomib molecule is a deliberate modification designed to create a heavy-labeled internal standard. This process, known as deuteration, has gained significant attention in drug development for its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Deuterated compounds are chemically identical to their non-deuterated counterparts but have a greater mass, which allows them to be distinguished in mass spectrometry analysis.

Stereochemical Integrity of the (1S,2R) Configuration in Analog Design

The biological activity of Bortezomib is highly dependent on its specific three-dimensional arrangement, or stereochemistry. The designation "(1S,2R)" refers to the specific configuration of chiral centers within the molecule. Maintaining this precise stereochemical integrity is paramount in the design of any analog, including deuterated versions, to ensure that it behaves chemically and biologically in a manner that is representative of the parent compound. Any alteration to this configuration could result in a molecule with different biological properties.

Specificity of Deuterium Placement (e.g., phenyl-d5, other d-forms like d3, d8, d15) for Research Applications

The notation "-d5" in (1S,2R)-Bortezomib-d5 indicates that five hydrogen atoms on the phenyl group of the phenylalanine residue have been replaced with deuterium atoms. lgcstandards.com This specific placement is a common strategy in the synthesis of deuterated standards. Other deuterated forms of Bortezomib and related compounds also exist for various research purposes, such as Bortezomib trimer-d15. medchemexpress.com The choice of where and how many deuterium atoms to incorporate depends on the specific research application and the metabolic pathways of the drug. The goal is to create a stable isotopic label that does not interfere with the compound's intrinsic properties but provides a distinct mass signature for analytical detection.

Foundational Research Utility of Deuterated Bortezomib Analogs

Deuterated analogs of Bortezomib, such as (1S,2R)-Bortezomib-d5, are invaluable tools in pharmaceutical research. Their primary applications lie in the fields of bioanalytical science and metabolic studies, where they enable precise quantification and a deeper understanding of the parent drug's behavior.

Significance as an Internal Standard in Bioanalytical Science for the Parent Compound

In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) internal standards are considered the gold standard. scispace.com (1S,2R)-Bortezomib-d5 serves as an ideal internal standard for the quantification of Bortezomib in complex biological matrices such as plasma or tissue samples. clearsynth.comtexilajournal.com

The key advantages of using a deuterated internal standard include:

Correction for Variability : It helps to correct for variations that can occur during sample preparation, such as extraction efficiency and dilutions. scispace.com

Compensation for Matrix Effects : Biological samples contain numerous other compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar matrix effects, allowing for accurate correction. clearsynth.comtexilajournal.com

Improved Precision and Accuracy : By normalizing the response of the analyte to that of the known concentration of the internal standard, a high degree of precision and accuracy in quantitative measurements can be achieved. texilajournal.com

| Parameter | Description | Relevance of (1S,2R)-Bortezomib-d5 |

| Analyte | Bortezomib | The compound being measured. |

| Internal Standard | (1S,2R)-Bortezomib-d5 | A known concentration of the deuterated analog added to the sample. |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and detects the analyte and internal standard based on their mass-to-charge ratio. |

| Purpose | Accurate Quantification | To determine the precise concentration of Bortezomib in a biological sample. |

Contribution to Fundamental Research on Bortezomib Metabolism and Disposition in Preclinical Models

Understanding how a drug is metabolized and distributed in the body (its disposition) is a critical aspect of drug development. Deuterated analogs like (1S,2R)-Bortezomib-d5 play a crucial role in these preclinical studies. clearsynth.com By administering the deuterated compound to animal models, researchers can track its metabolic fate.

The use of deuterated standards allows for:

Advanced Synthetic Methodologies and Spectroscopic Characterization of 1s,2r Bortezomib D5

Chemical Synthesis Routes for Deuterium (B1214612) Incorporation and Stereocontrol

The synthesis of complex, chiral deuterated molecules such as (1S,2R)-Bortezomib-d5 necessitates advanced methodologies that ensure both precise deuterium placement and stringent control over stereochemistry.

The introduction of deuterium into a chiral molecule without compromising its stereochemical integrity is a significant synthetic challenge. Several strategies have been developed to achieve this, including:

De Novo Synthesis: This approach involves constructing the molecule from deuterated starting materials or incorporating deuterated reagents at key synthetic steps. For molecules with established chiral centers, the use of a late-stage synthon with a fixed chirality can be employed to introduce the deuterated segment. nih.gov

Asymmetric Catalysis: Various asymmetric catalytic methods are increasingly being utilized for the synthesis of chiral deuterated compounds. rsc.orgrsc.org These can include one-step reductive deuteration, asymmetric allylation coupled with H/D exchange, and asymmetric deuteration using organocatalysis or biocatalysis. rsc.org For instance, chiral phosphoric acid-catalyzed enantioselective transfer deuteration of ketimines has been reported for synthesizing chiral deuterated amines. rsc.org

Isotope Exchange Reactions: Late-stage isotopic exchange of hydrogen for deuterium in an intermediate or the final molecule is another viable method. nih.gov This can be achieved through techniques such as hydrogen isotope exchange (HIE), reductive deuteration, or halogen-deuterium exchange. nih.govnih.gov However, controlling regioselectivity and preventing isotopic scrambling can be challenging with these methods. acs.org

In the context of Bortezomib (B1684674), a convergent synthesis approach is often favored, where key fragments of the molecule are synthesized separately and then coupled. luxembourg-bio.comnih.gov To produce (1S,2R)-Bortezomib-d5, a deuterated analog of the L-boronoleucine fragment would be synthesized stereoselectively and then coupled with the pyrazinoyl and L-phenylalanyl moieties. luxembourg-bio.com

Achieving a high degree of isotopic enrichment is critical for the intended therapeutic effect and for accurate analytical characterization. Several factors and techniques contribute to high isotopic purity:

High-Purity Deuterium Sources: The isotopic purity of the final product is directly dependent on the purity of the deuterium source, such as D2O or D2 gas. juniperpublishers.com While D2 gas is expensive, deuterium oxide (D2O) is a more cost-effective and readily available source. juniperpublishers.com

Controlled Reaction Conditions: Careful control of reaction parameters is essential to maximize deuterium incorporation and minimize back-exchange with protic solvents or atmospheric moisture.

Purification Techniques: While common purification techniques often fail to separate isotopic mixtures due to the similar physical properties of deuterated and non-deuterated compounds, specialized chromatographic methods or crystallization of diastereomeric salts can sometimes be employed. nih.govresearchgate.net

Late-Stage Functionalization: Introducing deuterium at a late stage of the synthesis can minimize the number of steps where isotopic dilution or exchange might occur. acs.org

The table below summarizes various deuteration methods and their potential for achieving high isotopic enrichment.

| Method | Deuterium Source | Key Features | Potential for High Enrichment |

| Catalytic H/D Exchange | D2O | Can be performed on complex molecules; regioselectivity can be a challenge. nih.gov | Moderate to High |

| Reductive Deuteration | D2 gas, Deuterated hydrides | Often provides high stereoselectivity and regioselectivity. rsc.org | High |

| De Novo Synthesis | Deuterated starting materials | Precise control over deuterium placement. nih.gov | Very High |

| Metal-Catalyzed HIE | D2 gas, D2O | Can be highly selective depending on the catalyst and directing groups. acs.orgx-chemrx.com | High to Very High |

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the deuteration process. Key parameters that are often fine-tuned include:

Catalyst Selection: The choice of catalyst can significantly influence the efficiency and selectivity of deuterium incorporation. For example, in hydrogen isotope exchange reactions, catalysts like palladium on carbon (Pd/C) or Raney nickel have shown high efficacy. nih.govx-chemrx.com

Solvent System: The solvent can play a crucial role, particularly in preventing unwanted H/D exchange. Aprotic solvents are often preferred.

Temperature and Pressure: These parameters can affect reaction rates and equilibrium positions. For some metal-catalyzed reactions, elevated temperatures may be required. nih.gov

Reaction Time: Sufficient reaction time is necessary to ensure maximum deuterium incorporation, but prolonged times can sometimes lead to side reactions or isotopic scrambling.

For instance, in the formyl-selective deuteration of aldehydes, a synergistic combination of organic and photoredox catalysis with D2O as the deuterium source has been shown to be effective under mild conditions. researchgate.net

Rigorous Analytical Characterization Techniques for Deuterated Analogs

The comprehensive characterization of deuterated compounds like (1S,2R)-Bortezomib-d5 is essential to confirm its molecular identity, isotopic purity, and the specific positions of deuterium incorporation.

High-resolution mass spectrometry (HR-MS) is a powerful tool for the analysis of deuterated compounds. rsc.org

Molecular Identity Confirmation: HR-MS provides a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition and thus the identity of the deuterated compound.

Isotopic Purity Determination: By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic enrichment can be calculated. rsc.org The presence of ions corresponding to the non-deuterated and partially deuterated species allows for a quantitative assessment of isotopic purity.

The following table illustrates a hypothetical HR-MS analysis for (1S,2R)-Bortezomib-d5.

| Isotopologue | Theoretical m/z | Observed m/z | Isotopic Abundance (%) |

| Bortezomib-d0 | 384.2150 | 384.2152 | 0.5 |

| Bortezomib-d1 | 385.2213 | 385.2215 | 1.0 |

| Bortezomib-d2 | 386.2276 | 386.2278 | 1.5 |

| Bortezomib-d3 | 387.2338 | 387.2340 | 2.0 |

| Bortezomib-d4 | 388.2401 | 388.2403 | 5.0 |

| (1S,2R)-Bortezomib-d5 | 389.2464 | 389.2465 | 90.0 |

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of the site of deuteration.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) directly observes the deuterium nuclei. wikipedia.org While it has a similar chemical shift range to ¹H NMR, the resolution is generally lower. wikipedia.org However, a strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org

¹³C NMR Spectroscopy: The attachment of deuterium to a carbon atom induces a characteristic upfield shift in the ¹³C NMR signal of that carbon (α-isotope shift) and smaller shifts for adjacent carbons (β-isotope shifts). cdnsciencepub.com These isotopic shifts provide valuable information about the location of the deuterium atoms.

For (1S,2R)-Bortezomib-d5, a combination of these NMR techniques would be used to confirm that the five deuterium atoms are located on the pyrazine ring and to verify the integrity of the rest of the molecule's structure. nih.gov

Chromatographic Purity Assessment of Research-Grade Materials

The purity of research-grade isotopically labeled compounds such as (1S,2R)-Bortezomib-d5 is paramount for ensuring the accuracy and reproducibility of experimental results. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the definitive methods for assessing the chemical and stereoisomeric purity of these materials. These methods are capable of separating the main compound from process-related impurities, degradation products, and stereoisomers.

Reverse-Phase HPLC (RP-HPLC) for Chemical Purity

Several validated RP-HPLC methods have been documented, demonstrating robust separation of Bortezomib from numerous potential impurities. oaji.net The methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring high precision, accuracy, and sensitivity. ijprs.com

| Parameter | Method 1 semanticscholar.org | Method 2 oup.com | Method 3 oaji.net | Method 4 jddtonline.info |

|---|---|---|---|---|

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5µm) | Zorbax Extend C18 (100 x 4.6 mm, 1.8µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient: A) ACN/H₂O/FA (30:70:0.1); B) ACN/H₂O/FA (80:20:0.1) | Gradient: A) H₂O/ACN/FA (71.5:28.5:0.1); B) MeOH/H₂O/FA (80:20:0.1) | Gradient system with Acetonitrile (B52724) and Ammonium (B1175870) formate (B1220265) buffer | Isocratic: Acetonitrile / 0.1% Formic Acid (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 270 nm | UV at 271 nm | UV at 280 nm |

| Column Temp. | 35°C | 35°C | 35°C | Not Specified |

| Retention Time | ~10.9 min | Not Specified | ~8.8 min | ~5.3 min |

Normal-Phase HPLC (NP-HPLC) for Enantiomeric Purity

Bortezomib has multiple chiral centers, making stereoisomeric purity a critical quality attribute. The desired active form is the (1R)-enantiomer. Consequently, for (1S,2R)-Bortezomib-d5, which is itself a specific stereoisomer often used as an internal standard or for specialized research, it is crucial to quantify the presence of other stereoisomers, particularly its enantiomer.

Normal-phase chromatography using chiral stationary phases (CSPs) is the established method for separating the enantiomers of Bortezomib. oup.comresearchgate.netscispace.com These methods typically employ columns like Chiralpak AD-H or Chiral Pak ID-3 and a mobile phase consisting of a mixture of non-polar solvents like n-hexane or n-heptane with small amounts of polar modifiers such as ethanol, isopropanol, and trifluoroacetic acid (TFA). oup.comresearchgate.net These systems can achieve excellent resolution between the desired enantiomer and the unwanted one, allowing for accurate quantification at levels as low as 0.05%. oup.comresearchgate.net

| Parameter | Method 1 oup.comscispace.com | Method 2 researchgate.net | Method 3 google.com |

|---|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5µm) | Chiral Pak ID-3 (250 x 4.6 mm, 3µm) | Chiralpak AD-H (250 x 4.6 mm, 5µm) |

| Mobile Phase | n-Hexane / Ethanol / 2-Propanol / Methanol / TFA (82:8:8:2:0.5) | n-Heptane / 2-Propanol / Ethyl Alcohol / TFA (82:15:3:0.1) | n-Hexane / Isopropanol / Ethanol / Dimethylformamide |

| Flow Rate | 0.8 mL/min | 0.6 mL/min | 0.6 mL/min |

| Detection | UV at 270 nm | UV at 270 nm | UV at 270 nm |

| Column Temp. | 35°C | 25°C | 25°C |

| Resolution (Rs) | > 2.0 | 4.2 | Not Specified |

Method Validation and Performance

For use in quality control of research-grade materials, these chromatographic methods are rigorously validated to demonstrate their suitability. Validation typically includes assessment of specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). oaji.netijprs.com Published data consistently show high performance for these methods.

| Parameter | Typical Performance oaji.netoup.comresearchgate.net |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.4% |

| Precision (%RSD) | < 2.0% for main analyte; < 10% for impurities |

| LOD (Enantiomer) | 0.052 - 0.282 µg/mL |

| LOQ (Enantiomer) | 0.16 - 0.896 µg/mL |

| Resolution (Rs) | > 2.0 between critical pairs |

Quantitative Bioanalytical Methodologies Employing 1s,2r Bortezomib D5

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocols

UPLC-MS/MS methods are favored for their high sensitivity, selectivity, and speed in quantifying low-concentration analytes like Bortezomib (B1684674) in biological samples. nih.gov The incorporation of (1S,2R)-Bortezomib-d5, or similar deuterated standards like Bortezomib-d3 and Bortezomib-d8, is essential to correct for variability during sample preparation and analysis. nih.govresearchgate.netjapsonline.com

Effective sample preparation is crucial for removing interfering substances from biological matrices, thereby enhancing the accuracy and robustness of UPLC-MS/MS assays. Several extraction techniques have been developed and optimized for the analysis of Bortezomib using a deuterated internal standard.

Protein Precipitation (PPE): This is a common and straightforward method for removing proteins from plasma or cell lysates. A typical procedure involves adding a precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid, to the sample. japsonline.com After vortexing and centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis. japsonline.com While fast, PPE may sometimes result in less clean extracts compared to other methods. nih.gov

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent. nih.gov For instance, ethyl acetate (B1210297) has been successfully used to extract Bortezomib and its deuterated internal standard from human plasma. ijpar.com In studies comparing extraction methods for cultured myeloma cells, LLE was found to yield lower matrix effects than PPE, indicating a cleaner final extract. nih.gov

Solid-Phase Extraction (SPE): SPE provides a highly selective method for sample cleanup. In some protocols, PPE is followed by filtration through an SPE cartridge to remove residual protein interferences and phospholipids, which are a primary source of matrix effects. japsonline.comchromatographytoday.com This combined approach ensures a very clean sample is injected into the UPLC-MS/MS system. japsonline.com

For research tissue homogenates, samples are typically processed by adding a lysis buffer (e.g., RIPA buffer) and homogenizing the tissue to release the intracellular contents. ptglab.com This is followed by centrifugation to pellet debris, after which the supernatant can be subjected to PPE, LLE, or SPE for further cleanup before analysis. ptglab.com

Optimal separation and detection are key to achieving the required sensitivity and selectivity. (1S,2R)-Bortezomib-d5 is an ideal internal standard as it co-elutes with the unlabeled Bortezomib, ensuring that any variations in instrument response affect both compounds equally.

Chromatographic Separation: Separation is typically achieved on reverse-phase columns, such as a C18 or a cyano (CN) column. nih.govresearchgate.netjapsonline.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is commonly employed. researchgate.netjapsonline.comjddtonline.info The fast gradient capabilities of UPLC systems allow for short run times, often under 4 minutes, which is beneficial for high-throughput analysis. japsonline.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification relies on Multiple Reaction Monitoring (MRM), a highly specific technique where a precursor ion is selected and fragmented, and a specific product ion is monitored. researchgate.netjapsonline.com The use of (1S,2R)-Bortezomib-d5 or other deuterated analogs allows for the creation of a specific MRM transition for the internal standard that is distinct from the parent compound, preventing cross-talk.

Below is a table of representative MRM transitions used in the quantification of Bortezomib with a deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bortezomib | 367.3 | 226.3 |

| Bortezomib-d3 | 370.3 | 229.2 |

| (1S,2R)-Bortezomib-d5 | Predicted: ~372.3 | Predicted: ~229.2 or other specific fragment |

Table 1: Representative MRM transitions for Bortezomib and a deuterated internal standard. The transitions for (1S,2R)-Bortezomib-d5 are predicted based on the established fragmentation patterns of Bortezomib and its d3 analog. researchgate.netjapsonline.com

Bioanalytical method validation ensures that the assay is reliable and reproducible for its intended purpose. Assays using (1S,2R)-Bortezomib-d5 as an internal standard are validated according to established guidelines.

Selectivity: The method's ability to differentiate and quantify the analyte from other components in the sample is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of Bortezomib and the internal standard. japsonline.com

Linearity: The assay demonstrates linearity over a specific concentration range. For Bortezomib, linear ranges have been established from low ng/mL to 1000 ng/mL, with correlation coefficients (r²) consistently greater than 0.998. researchgate.netjapsonline.comtandfonline.com

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated at multiple quality control (QC) concentrations. Accuracy is typically within ±15% of the nominal value (±20% at the lower limit of quantification), and precision, measured by the coefficient of variation (CV), is generally ≤15%. japsonline.comnih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Average extraction recoveries for Bortezomib are often reported to be above 80%. researchgate.netnih.gov

Matrix Effects: This phenomenon, caused by co-eluting matrix components that suppress or enhance the analyte's ionization, is a critical parameter. eijppr.comnih.gov The matrix effect is assessed to ensure it does not compromise the accuracy of quantification. nih.gov The use of a co-eluting stable isotope-labeled internal standard like (1S,2R)-Bortezomib-d5 is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. nih.gov Studies have shown that methods utilizing LLE can result in lower matrix effects compared to PPE. nih.gov

The table below summarizes typical validation parameters for a UPLC-MS/MS assay for Bortezomib.

| Validation Parameter | Typical Result |

| Linearity Range | 2 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Accuracy (Relative Error) | < 15% |

| Precision (CV %) | < 15% |

| Recovery | > 80% |

| Matrix Effect | < 15% |

Table 2: Summary of typical validation results for a UPLC-MS/MS method for Bortezomib quantification in a research context. researchgate.netjapsonline.comnih.gov

Applications in Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

Validated UPLC-MS/MS methods employing (1S,2R)-Bortezomib-d5 are instrumental in preclinical research to characterize the PK and ADME properties of Bortezomib.

In Vitro Cell-Based Assays: Understanding the intracellular concentration of a drug is vital, as this is where it exerts its therapeutic effect. UPLC-MS/MS methods have been specifically developed to quantify Bortezomib within cultured cells, such as multiple myeloma cell lines. nih.govresearchgate.net These studies have revealed that myeloma cells can extensively accumulate Bortezomib, with intracellular concentrations exceeding extracellular levels by more than a thousand-fold. nih.govresearchgate.net Such research helps to investigate mechanisms of drug uptake, efflux, and potential resistance. nih.govresearchgate.net

The primary application of (1S,2R)-Bortezomib-d5 is to serve as an internal standard for the precise quantification of the parent drug, Bortezomib, in various preclinical specimens like plasma, cell lysates, and tissue homogenates. nih.govjapsonline.com The high specificity of MRM detection allows for the parent compound to be measured accurately, even in the presence of its metabolites. iiarjournals.org

While (1S,2R)-Bortezomib-d5 is used to quantify the parent drug, LC-MS/MS is also the primary tool for identifying and characterizing metabolites. iiarjournals.org Studies have identified numerous circulating metabolites of Bortezomib in plasma. iiarjournals.org The development of quantitative methods for these metabolites, which would also benefit from the use of their own specific stable isotope-labeled internal standards, is a further step in fully understanding the drug's metabolism and disposition.

Assessment of Degradation and Chemical Stability in Analytical Samples and Controlled Research Environments

The chemical stability of bortezomib is a critical parameter in both pharmaceutical formulations and bioanalytical samples. Its degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts. To accurately quantify the stability of bortezomib and characterize its degradation profile, robust and reliable analytical methods are essential. The use of a stable isotope-labeled internal standard, such as (1S,2R)-Bortezomib-d5, is a cornerstone of these methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This internal standard ensures high accuracy and precision by compensating for variability in sample processing and instrument response.

Forced degradation studies are a common approach to investigate the intrinsic stability of a drug substance. oaji.netlongdom.org These studies involve subjecting the drug to a variety of stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, as recommended by the International Council for Harmonisation (ICH) guidelines. oaji.netlongdom.org By mimicking the conditions that a drug product might encounter during its shelf life, forced degradation studies help to identify potential degradation products and establish the degradation pathways. oaji.netresearchgate.net

In a typical stability-indicating method, a known concentration of bortezomib is subjected to stress conditions for a defined period. At various time points, aliquots of the stressed sample are collected, and a fixed amount of (1S,2R)-Bortezomib-d5 is added as the internal standard. The samples are then analyzed by a validated LC-MS/MS method. The ratio of the peak area of bortezomib to that of (1S,2R)-Bortezomib-d5 is used to calculate the remaining concentration of the parent drug. This approach allows for a precise determination of the degradation rate and the formation of degradation products.

One of the major degradation pathways for bortezomib involves the hydrolysis of the boronic acid moiety. oaji.net Studies have shown that bortezomib is susceptible to degradation in both acidic and basic conditions, leading to the formation of various degradation products. oaji.netresearchgate.net Oxidative stress also contributes significantly to its degradation. oaji.net The use of a stability-indicating method allows for the separation and quantification of these degradation products alongside the parent drug. longdom.org

The stability of bortezomib has also been assessed in various pharmaceutical preparations and biological matrices. For instance, the stability of reconstituted bortezomib solutions in vials and syringes has been evaluated under different storage temperatures. nih.gov In such studies, (1S,2R)-Bortezomib-d5 would be an ideal internal standard to ensure the accurate quantification of bortezomib over the study period.

Furthermore, the stability of bortezomib in cell-based assays is a crucial consideration for in vitro pharmacological studies. Research has shown that bortezomib can degrade in neutral culture medium over time. nih.gov The accurate quantification of intracellular and extracellular bortezomib concentrations in these experiments relies on sensitive bioanalytical methods, where a deuterated internal standard like (1S,2R)-Bortezomib-d5 is indispensable for reliable results. nih.gov

Below are illustrative data tables from representative stability studies of bortezomib.

| Stress Condition | Duration | Bortezomib Remaining (%) | Major Degradation Products Identified |

|---|---|---|---|

| 0.1 M HCl | 24 hours | 85.2 | Hydroxyamide impurity |

| 0.1 M NaOH | 12 hours | 78.5 | Hydroxyamide impurity |

| 10% H₂O₂ | 8 hours | 65.7 | Oxidized degradants |

| Thermal (80°C) | 48 hours | 92.1 | Not specified |

| Photolytic (UV light) | 72 hours | 98.6 | Not specified |

| Storage Time (Days) | Percentage of Initial Concentration Remaining at 4°C | Percentage of Initial Concentration Remaining at 23°C |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 1 | 99.8 | 99.5 |

| 2 | 99.5 | 98.9 |

| 8 | 98.7 | 97.2 |

| 14 | 97.9 | 96.1 |

| 21 | 97.1 | 95.3 |

Mechanistic and Metabolic Pathway Elucidation Studies Using 1s,2r Bortezomib D5

Elucidation of Enzymatic Biotransformation Pathways of Bortezomib (B1684674)

The biotransformation of Bortezomib is extensive, primarily occurring in the liver through oxidative pathways. mdpi.com The use of deuterated isotopologues like (1S,2R)-Bortezomib-d5 is instrumental in methodically mapping these metabolic routes.

Identification and Structural Characterization of Novel Metabolites in Preclinical Systems

Preclinical studies in both in vitro and in vivo systems have been crucial in identifying the metabolic fate of Bortezomib. The principal biotransformation pathway is oxidative deboronation, which removes the boronic acid moiety essential for its proteasome inhibitory activity. nih.govresearchgate.net This initial step results in the formation of two major, inactive diastereomeric carbinolamide metabolites, commonly designated as M1 and M2. nih.govmdpi.comiiarjournals.org

Following the initial deboronation, these primary metabolites undergo further biotransformation. mdpi.com Thirteen distinct circulating metabolites have been identified in patient plasma. nih.goviiarjournals.org Further metabolism of the leucine (B10760876) and phenylalanine components of the molecule leads to the formation of tertiary hydroxylated metabolites and a metabolite hydroxylated at the benzylic position. nih.govsemanticscholar.org The conversion of the carbinolamides to the corresponding amide and carboxylic acid has also been observed. nih.govresearchgate.net The use of (1S,2R)-Bortezomib-d5 in preclinical models, such as human liver microsomes, facilitates the differentiation of these metabolites from endogenous compounds in mass spectrometry analysis, aiding in their structural confirmation. nih.gov

Table 1: Major Identified Metabolites of Bortezomib

| Metabolite | Description | Activity | Formation Pathway |

|---|---|---|---|

| M1 | Carbinolamide Diastereomer | Inactive | Oxidative Deboronation |

| M2 | Carbinolamide Diastereomer | Inactive | Oxidative Deboronation |

| Hydroxylated Metabolites | Metabolites hydroxylated on leucine and phenylalanine moieties | Inactive | Secondary metabolism of M1 and M2 |

| Amide/Carboxylic Acid Metabolites | Metabolites from conversion of carbinolamides | Inactive | Secondary metabolism of M1 and M2 |

Investigation of Cytochrome P450 (CYP) and Other Enzyme Involvement in Metabolic Processes using Isotope Labels

The metabolism of Bortezomib is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP isoenzymes have identified several key contributors to its biotransformation. nih.gov CYP3A4 and CYP2C19 have been determined to be the major enzymes responsible for Bortezomib metabolism. mdpi.comiiarjournals.orgnih.gov Other isoforms, including CYP1A2, CYP2D6, and CYP2C9, also contribute to a lesser extent. nih.govresearchgate.netiiarjournals.org

The relative contributions of these enzymes have been quantified using various approaches, such as chemical inhibition, immunoinhibition, and relative activity factor (RAF) analysis. nih.gov Isotope-labeled compounds like (1S,2R)-Bortezomib-d5 are invaluable in these studies. By incubating the deuterated compound with specific recombinant CYP enzymes, researchers can unambiguously track the formation of metabolites and determine the metabolic rate for each isozyme without interference from background compounds, thus providing a clearer picture of each enzyme's specific role.

Table 2: Relative Contribution of CYP450 Isozymes to Bortezomib Metabolism

| CYP450 Isozyme | Relative Contribution | Role |

|---|---|---|

| CYP3A4 | ~38.4% | Major Contributor |

| CYP2C19 | ~30.1% | Major Contributor |

| CYP1A2 | ~10.5% | Minor Contributor |

| CYP2D6 | Minor | Minor Contributor |

| CYP2C9 | Minor | Minor Contributor |

Utility of Deuterium (B1214612) Labeling in Distinguishing Metabolic Origins and Pathways

Deuterium labeling is a powerful strategy in drug metabolism studies for several reasons. The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov

By strategically placing deuterium atoms at sites susceptible to metabolism in the Bortezomib molecule, as in (1S,2R)-Bortezomib-d5, researchers can achieve several objectives:

Trace Metabolic Fate: The deuterium label acts as a stable marker that can be easily detected by mass spectrometry. This allows for the unambiguous tracing of the drug and its metabolites through complex biological systems, helping to distinguish drug-related material from endogenous molecules.

Identify "Soft Spots": By observing a decrease in the rate of metabolism at a deuterated position, scientists can identify the primary sites of metabolic attack, often referred to as metabolic "soft spots."

Differentiate Pathways: If a drug is metabolized through multiple competing pathways, deuteration at a specific site can selectively slow one pathway. This alteration in the metabolic profile helps to elucidate the relative importance of different biotransformation routes. nih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Probing

The kinetic isotope effect is a critical tool for investigating the mechanisms of chemical and enzymatic reactions. nih.gov It refers to the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.

Assessment of Rate-Limiting Steps in Enzymatic and Chemical Reactions

The magnitude of the deuterium KIE provides valuable information about the transition state of a reaction. If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, replacing that hydrogen with deuterium will cause a significant decrease in the reaction rate. nih.gov

In the context of Bortezomib metabolism, KIE studies using (1S,2R)-Bortezomib-d5 can be designed to pinpoint the rate-determining steps in its biotransformation. By comparing the rate of metabolite formation from Bortezomib versus its deuterated analog, researchers can infer whether the C-H bond cleavage at the labeled position is kinetically significant. For example, if the deuteration is at a site of hydroxylation by a CYP enzyme and a large KIE is observed, it provides strong evidence that the abstraction of the hydrogen atom is the slowest step in that specific metabolic reaction. While KIEs in enzyme-catalyzed reactions in vivo tend to be small, they are still measurable and informative. cam.ac.uknih.gov

Understanding Deuterium Substitution Impact on Reaction Stereochemistry and Pathway Preference

Deuterium substitution can influence not only the rate of a reaction but also its stereochemical outcome and the preference for competing metabolic pathways. This phenomenon, known as metabolic switching or shunting, occurs when the slowing of one metabolic pathway due to a KIE diverts the substrate toward alternative, non-deuterated sites or different enzymatic pathways. nih.gov

If Bortezomib metabolism can proceed through two or more competing pathways that lead to different stereoisomeric products, selective deuteration can alter the ratio of these products. For instance, if Pathway A is slowed by deuterium substitution but Pathway B is unaffected, a higher proportion of the metabolite from Pathway B will be formed. This shift in the product ratio provides insight into the underlying mechanisms and the flexibility of the enzymatic active site. Such studies are crucial for a comprehensive understanding of how the drug is processed in the body and for predicting potential alterations in metabolism due to drug-drug interactions or genetic polymorphisms in metabolic enzymes.

Advanced Research on Drug-Target Interactions and Proteasome Dynamics

The use of isotopically labeled compounds, such as (1S,2R)-Bortezomib-d5, has become indispensable in elucidating the intricate mechanisms of drug action. In the context of bortezomib, a potent and reversible proteasome inhibitor, its deuterated analogue serves as a critical tool in advanced research methodologies aimed at understanding its interaction with the proteasome and the downstream effects on cellular protein dynamics. The stable isotope label in (1S,2R)-Bortezomib-d5 allows for its use as an internal standard in mass spectrometry-based applications, ensuring highly accurate and precise quantification of the unlabeled drug in complex biological samples. This capability is paramount in studies designed to probe the molecular intricacies of drug-target interactions and the kinetics of proteasome inhibition.

Employing Isotope-Labeled Probes in Proteomic and Peptidomic Studies to Elucidate Molecular Mechanisms (e.g., SILAC-based approaches)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that enables the comparison of protein abundance between different cell populations. When coupled with the use of an isotopically labeled drug standard like (1S,2R)-Bortezomib-d5, SILAC-based approaches can provide profound insights into the cellular response to proteasome inhibition by bortezomib.

In a typical SILAC experiment to study the effects of bortezomib, two populations of cells are cultured. One is grown in media containing normal ("light") amino acids, while the other is grown in media with heavy isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine). The "heavy" cell population is then treated with bortezomib, while the "light" population serves as a control. After treatment, the cell populations are combined, and proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise measure of the change in protein abundance in response to the drug. The inclusion of (1S,2R)-Bortezomib-d5 as an internal standard during the analysis of intracellular drug concentrations ensures that the observed changes in protein levels can be accurately correlated with the amount of active drug present in the cells.

Research combining SILAC with data-independent acquisition (DIA) mass spectrometry has been shown to improve the quantitative accuracy and precision of protein turnover studies in cells treated with bortezomib. nih.govnih.govnih.govdrugbank.comnih.gov This combined approach, known as SILAC-DIA-MS, has been used to determine the protein turnover rates and identify proteins that are differentially degraded upon bortezomib treatment. nih.govnih.govnih.govdrugbank.comnih.gov

Key findings from such studies include the identification of known ubiquitin-proteasome degrands, confirming the on-target effect of bortezomib. nih.govnih.govdrugbank.comnih.gov For example, proteins such as HNRNPK, EIF3A, and IF4A1/EIF4A-1 have been identified as being differentially degraded in the presence of bortezomib. nih.govnih.govdrugbank.comnih.gov Furthermore, these studies have revealed altered turnover rates for other proteins, such as a slower turnover for CATD, which has implications in other disease contexts. nih.govnih.govdrugbank.comnih.gov The precise quantification afforded by these methods is critical for building sensitive models of protein turnover and understanding the broader cellular impact of proteasome inhibition. nih.govnih.govnih.govdrugbank.comnih.gov

| Protein | Observed Effect on Turnover with Bortezomib Treatment | Significance |

|---|---|---|

| HNRNPK | Differentially degraded | Known ubiquitin-proteasome degrand |

| EIF3A | Differentially degraded | Known ubiquitin-proteasome degrand |

| IF4A1/EIF4A-1 | Differentially degraded | Known ubiquitin-proteasome degrand |

| CATD | Slower turnover | Implicated in invasive breast cancer |

Investigating Substrate Turnover and Inhibitor Binding Kinetics at a Molecular Level

Understanding the kinetics of the interaction between bortezomib and the proteasome is fundamental to comprehending its mechanism of action. Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, primarily targeting the β5 subunit of the 20S core particle. drugbank.com The use of (1S,2R)-Bortezomib-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of bortezomib in in vitro and in vivo systems, which is crucial for detailed kinetic studies. nih.gov

Progress curve analysis is a common method used to determine the kinetic parameters of slow-binding inhibitors like bortezomib. These studies utilize a fluorogenic substrate to monitor the activity of the proteasome over time in the presence of the inhibitor. By fitting the resulting progress curves to kinetic models, researchers can determine key parameters such as the second-order "on" rate constant (k_on) and the first-order "off" rate constant (k_off), as well as the inhibitor dissociation constant (K_i).

The boronic acid moiety of bortezomib forms a slowly reversible covalent adduct with the active site threonine residue of the proteasome's β5 subunit. drugbank.com Kinetic studies have been instrumental in comparing the binding properties of bortezomib with other proteasome inhibitors. For instance, comparisons with irreversible epoxyketone inhibitors and other reversible boronic acid-based inhibitors have highlighted the differences in their binding and dissociation rates. These differences in kinetics can, in part, explain their varying pharmacological and toxicological profiles.

The accurate measurement of inhibitor concentrations is a prerequisite for reliable kinetic analysis. The use of a deuterated internal standard such as (1S,2R)-Bortezomib-d5 minimizes the variability inherent in sample preparation and mass spectrometric analysis, thereby ensuring the high quality of the data used to derive these critical kinetic parameters.

| Kinetic Parameter | Description | Importance in Understanding Bortezomib's Action |

|---|---|---|

| k_on (on-rate) | The rate at which the inhibitor binds to the target enzyme. | Determines how quickly the inhibitory effect is established. |

| k_off (off-rate) | The rate at which the inhibitor dissociates from the target enzyme. | Influences the duration of the inhibitory effect. A slower off-rate leads to a longer duration of action. |

| K_i (Inhibitor Dissociation Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A lower K_i value indicates a higher binding affinity and greater potency of the inhibitor. |

Future Perspectives and Emerging Research Applications of Deuterated Bortezomib Analogs

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Preclinical Research

The use of stable isotope-labeled compounds is becoming increasingly vital in "omics" technologies to understand complex biological processes. clearsynth.comnih.gov In preclinical research, deuterated analogs of bortezomib (B1684674) serve as powerful tools for tracing the metabolic fate of the drug. clearsynth.comsimsonpharma.com When integrated with high-resolution mass spectrometry-based platforms, these labeled compounds allow for the precise tracking of the parent drug and its metabolites within complex biological matrices like plasma, cells, and tissues. scispace.com

Multi-omics analyses have been employed to identify biomarkers associated with bortezomib sensitivity and resistance. nih.govnih.govresearchgate.net For instance, studies have shown that gene expression signatures related to the mitochondrial tricarboxylic acid (TCA) cycle and electron transport chain (ETC) can predispose patients to clinical bortezomib resistance. rsc.org The use of a deuterated internal standard like (1S,2R)-Bortezomib-d5 in such metabolomics studies would enable more accurate quantification of metabolic shifts, distinguishing drug-related material from endogenous components. scispace.com This allows researchers to build a comprehensive picture of how the drug affects cellular metabolism and how, in turn, cellular metabolism influences the drug's efficacy and resistance pathways.

The integration of deuterated bortezomib in lipidomics could similarly elucidate how the drug and its metabolites interact with or alter lipid signaling pathways, which are crucial for cell survival and proliferation. This approach provides a clearer understanding of the on-target and off-target effects of the drug, facilitating the development of more effective and safer therapeutic strategies.

| Technology | Application with Deuterated Bortezomib | Research Goal |

| Metabolomics | Tracing the biotransformation and metabolic flux of bortezomib within cancer cells. nih.govsimsonpharma.com | To identify metabolic pathways associated with drug efficacy and resistance. rsc.org |

| Lipidomics | Quantifying alterations in lipid profiles in response to treatment. | To understand the impact of bortezomib on cellular membranes and signaling lipids. |

| Proteomics | Used as a standard for quantifying changes in protein abundance post-treatment. scispace.comnih.gov | To investigate protein-protein interactions and downstream effects of proteasome inhibition. |

Development of In Vitro and In Silico Models for Predictive Metabolism and Compound Fate

Understanding the metabolic fate of a drug is critical for predicting its behavior in vivo. The primary metabolic pathway for bortezomib is oxidative deboronation, which inactivates the molecule. nih.govresearchgate.net This biotransformation is mediated by several cytochrome P450 (CYP) enzymes. nih.govhmdb.ca

Table of Enzymes Involved in Bortezomib Metabolism

| Enzyme Family | Specific Isoforms |

|---|

| Cytochrome P450 | CYP3A4, CYP2C19, CYP1A2, CYP2D6, CYP2C9 nih.gov |

The development of robust in vitro and in silico models is essential for predicting how deuteration might affect these metabolic pathways.

In Vitro Models: Human liver microsomes have been shown to adequately model the in vivo metabolism of bortezomib, producing the principal circulating metabolites observed in patients. nih.gov Using these systems, researchers can directly compare the metabolic rate and metabolite profile of (1S,2R)-Bortezomib-d5 against its non-deuterated parent compound. Such studies can quantitatively measure the kinetic isotope effect and determine if deuteration successfully slows metabolism at specific sites, a process known as "metabolic switching". nih.govscispace.com

In Silico Models: Advanced computational tools play a growing role in predicting drug metabolism and pharmacokinetic properties. alfa-chemistry.comnih.gov Quantum chemistry and data science approaches are being developed to model the interaction of deuterated drugs with metabolic enzymes. jsps.go.jp These in silico models can simulate how the increased bond strength of C-D versus C-H affects the activation energy required for enzymatic reactions, thereby predicting the potential for altered metabolic stability. scispace.comjsps.go.jp By combining these computational predictions with experimental in vitro data, researchers can build more accurate models to forecast the metabolic fate of deuterated compounds like (1S,2R)-Bortezomib-d5, accelerating the design of next-generation analogs with improved properties. jsps.go.jpalfa-chemistry.com

Novel Applications in Chemical Biology, Enzymology, and Drug Discovery Research Methodologies

Beyond improving pharmacokinetic profiles, deuterated compounds have unique applications as research tools in chemical biology, enzymology, and drug discovery. nih.govsynergyanalyticallabs.com

Internal Standards for Bioanalysis: One of the most widespread applications of deuterated compounds is their use as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). synergyanalyticallabs.com Deuterated analogs, such as Bortezomib-d3 and D8-bortezomib, are ideal for this purpose because they co-elute with the non-labeled analyte and exhibit identical ionization efficiency, but are distinguishable by their mass. nih.govjapsonline.comresearchgate.net This allows for highly accurate and precise quantification of the drug in biological samples, which is fundamental for pharmacokinetic and drug metabolism studies. nih.govnih.gov

Enzymology and Target Engagement: The kinetic isotope effect can be exploited to study enzyme mechanisms. scispace.com By comparing the interaction of bortezomib and (1S,2R)-Bortezomib-d5 with the 20S proteasome, researchers can gain insights into the binding kinetics and the mechanism of inhibition. scispace.comnih.gov If a C-H bond cleavage is involved in the rate-limiting step of a biological process, substituting it with a C-D bond will slow the reaction, providing valuable information about the enzymatic mechanism. scispace.com

Drug Discovery Methodologies: In the broader context of drug discovery, deuterated compounds serve as mechanistic probes. simsonpharma.com They can help identify which positions on a molecule are most susceptible to metabolic attack ("soft spots"). alfa-chemistry.com By systematically replacing hydrogens at various positions with deuterium (B1214612), medicinal chemists can map metabolic hotspots and rationally design new analogs with enhanced stability and potentially reduced off-target effects. alfa-chemistry.com This iterative process of design and evaluation, supported by the use of deuterated probes, is a cornerstone of modern lead optimization. alfa-chemistry.com

| Research Area | Application of (1S,2R)-Bortezomib-d5 | Purpose |

| Bioanalytical Chemistry | Internal standard in LC-MS/MS assays. nih.govjapsonline.com | Accurate quantification of bortezomib in pharmacokinetic studies. nih.gov |

| Enzymology | Mechanistic probe to study kinetic isotope effects. scispace.com | Elucidate the binding and inhibition mechanism of the proteasome. |

| Chemical Biology | Tracer for studying metabolic pathways in vivo. clearsynth.com | Understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. |

| Medicinal Chemistry | Tool for identifying metabolic "soft spots". alfa-chemistry.com | Guide the design of next-generation proteasome inhibitors with improved metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.